(1S,2R)-2-aminocyclopentane-1-carbonitrile
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Overview
Description
(1S,2R)-2-aminocyclopentane-1-carbonitrile is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which is denoted by the (1S,2R) configuration. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-aminocyclopentane-1-carbonitrile can be achieved through several methodsAnother method includes the alkylation of glycine equivalents with 1,2-electrophiles .
Industrial Production Methods
In industrial settings, the production of this compound often employs biocatalysis due to its high enantioselectivity and environmentally friendly nature. Biocatalytic systems, including whole-cell and isolated enzyme systems, are used to convert synthetic chemicals into chiral intermediates with high regio-, chemo-, and enantio-selectivity .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-aminocyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitrile groups to primary amines.
Substitution: This reaction can replace the nitrile group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce primary amines .
Scientific Research Applications
(1S,2R)-2-aminocyclopentane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (1S,2R)-2-aminocyclopentane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved often include the inhibition or activation of enzymatic activity, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-aminocyclopentane-1-carbonitrile: This enantiomer has a different stereochemistry and may exhibit different biological activities.
Cyclopropylphosphonates: These compounds share similar structural features and are used in similar applications.
Uniqueness
(1S,2R)-2-aminocyclopentane-1-carbonitrile is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its high enantioselectivity makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and other biologically active molecules .
Properties
IUPAC Name |
(1S,2R)-2-aminocyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-4-5-2-1-3-6(5)8/h5-6H,1-3,8H2/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERJCJRIDHRCKG-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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